(2-Amino-2-oxoethyl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C15H15FN2O3 |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15FN2O3/c1-9-7-13(15(20)21-8-14(17)19)10(2)18(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H2,17,19) |
InChI Key |
YSUCFIZUNLQZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)OCC(=O)N |
Origin of Product |
United States |
Biological Activity
The compound (2-Amino-2-oxoethyl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of pyrrole derivatives often involves various methodologies, including cyclization reactions and functional group modifications. For the specific compound of interest, the synthetic route typically includes:
- Formation of the pyrrole ring : Utilizing starting materials such as 1,4-dicarbonyl compounds and amines.
- Introduction of substituents : The incorporation of the 4-fluorophenyl group and the amino-oxoethyl moiety through electrophilic aromatic substitution or similar reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have shown that pyrrole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may interact with specific protein targets involved in cell proliferation and survival pathways. Research indicates that modifications in the pyrrole structure can enhance binding affinity to ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in tumor growth regulation .
- Case Study : A derivative similar to the compound under discussion demonstrated an ability to inhibit colon cancer cell lines with a GI50 value in the nanomolar range. This suggests a strong potential for development into a therapeutic agent .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- In Vitro Studies : Compounds with similar scaffolds have shown effectiveness against Mycobacterium tuberculosis. For example, derivatives based on the 2,5-dimethylpyrrole framework exhibited MIC90 values below 1 µg/mL against multidrug-resistant strains .
- Mechanism : The interaction with bacterial membranes and disruption of lipid packing has been proposed as a mechanism for antimicrobial activity .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound shares structural similarities with fluorophenyl-substituted heterocycles, particularly pyrazole and chalcone derivatives. Key comparisons include:
Key Observations:
Dihedral Angles and Planarity :
- The target compound’s pyrrole core is expected to adopt near-planar geometry, similar to pyrazole derivatives (dihedral angles ~4.6°–10.5°), but distinct from chalcones, where dihedral angles between fluorophenyl and central rings vary widely (7.14°–56.26°) . The perpendicular orientation of one fluorophenyl group in triazole analogs (e.g., 90°) highlights conformational flexibility differences .
Electronic Effects :
- Fluorine substitution enhances electronegativity, improving membrane permeability and target binding. In chalcones, para-fluorine on ring B correlates with higher potency (e.g., Cardamonin, IC₅₀ = 4.35 μM) compared to methoxy-substituted analogs (IC₅₀ > 70 μM) . The target compound’s 4-fluorophenyl group may similarly enhance bioactivity.
Synthetic Routes: Pyrrole derivatives are typically synthesized via Knorr or Paal-Knorr cyclization, whereas pyrazoles and chalcones rely on hydrazine condensations or Claisen-Schmidt reactions . The 2-amino-2-oxoethyl ester group in the target compound likely requires post-synthetic modification, such as esterification, which may impact yield compared to simpler analogs .
Crystallographic Trends: Fluorophenyl-containing heterocycles often crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit, as seen in pyrazole and triazole analogs . The target compound’s crystal packing is anticipated to follow this trend, with intermolecular interactions stabilized by hydrogen bonds from the amino-oxoethyl group.
Computational and Experimental Validation
- Hirshfeld Surface Analysis : Used in chalcone studies to quantify intermolecular interactions (e.g., C–H···O, F···H contacts) . Similar analysis for the target compound could clarify its packing efficiency and stability.
- SHELX Refinement : Crystallographic data for analogs were refined using SHELXL, ensuring high precision in bond-length and angle measurements .
Preparation Methods
Cyclocondensation of 1,4-Diketones with Amines
The Paal-Knorr synthesis remains a cornerstone for pyrrole derivatives. For the target compound, 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid is synthesized via cyclization of a 1,4-diketone (e.g., hexane-2,5-dione) with 4-fluoroaniline under acidic conditions.
Reaction Conditions :
Modifications using microwave-assisted cyclization reduce reaction times (2 hours vs. 12 hours conventional) while maintaining yields.
Vilsmeier-Haack Reaction for Carboxylic Acid Activation
The Vilsmeier reagent (POCl₃/DMF) facilitates formylation and subsequent oxidation to carboxylic acids. For the 3-carboxylate derivative:
-
Procedure : 2,4-Dimethylpyrrole is treated with Vilsmeier reagent in acetonitrile at 20°C for 1 hour, followed by hydrolysis.
Incorporation of the 4-Fluorophenyl Group
Nucleophilic Aromatic Substitution
Direct substitution on preformed pyrroles is limited by electron-rich systems. However, 4-fluoroaniline serves as a precursor in Paal-Knorr synthesis, ensuring regioselective incorporation at position 1.
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, Suzuki coupling introduces the 4-fluorophenyl group to brominated pyrroles:
Esterification with 2-Amino-2-oxoethanol
Steglich Esterification
Activation of the carboxylic acid to an active ester using DCC/DMAP:
Acid Chloride Intermediate
Conversion to acid chloride followed by nucleophilic acyl substitution:
Alternative Pathways and Optimization
Domino Reactions for Streamlined Synthesis
A metal-free domino approach synthesizes 2-aminopyrroles directly:
Selective Fluorination Techniques
Selectfluor® enables regioselective fluorination but is less critical here due to pre-existing fluorophenyl groups. However, it ensures purity in intermediate steps.
Comparative Analysis of Synthetic Routes
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (2-Amino-2-oxoethyl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Esterification : Coupling the pyrrole-3-carboxylic acid derivative with 2-amino-2-oxoethanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) under inert conditions.
- Substituent introduction : The 4-fluorophenyl and methyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using ethanol/water mixtures) are standard.
Q. How is the crystal structure of this compound determined and validated?
- Crystallization : Diffraction-quality crystals are grown via slow evaporation (e.g., dichloromethane/methanol).
- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms .
- Validation : Check for ADPs, R-factor convergence, and PLATON (e.g., ADDSYM) to detect missed symmetry .
Q. What spectroscopic techniques are critical for confirming molecular structure?
- FT-IR : Identify carbonyl stretches (ester: ~1740 cm, amide: ~1680 cm).
- NMR : Assign aromatic protons (4-fluorophenyl: δ 7.2–7.4 ppm) and pyrrole methyl groups (δ 2.1–2.3 ppm).
- XRD : Validate bond lengths/angles (e.g., C=O bond ~1.21 Å) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can the puckering conformation of the pyrrole ring be quantitatively analyzed?
- Method : Apply Cremer-Pople puckering parameters (, , ) using crystallographic coordinates.
- Calculate displacements from the mean plane using Mercury CSD’s geometry analysis tools.
- Compare with literature values for similar pyrrole derivatives to assess steric or electronic effects .
Q. What strategies resolve discrepancies in crystallographic data (e.g., high R-factors or thermal motion)?
- Refinement adjustments :
- Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions.
- Test twinning models (e.g., BASF parameter) if merging statistics indicate pseudo-symmetry .
Q. How can computational modeling predict biological activity or binding modes?
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) and the compound’s DFT-optimized structure (B3LYP/6-31G* basis set).
- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with the amide group) using Schrödinger’s Phase .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with halogens (Cl/Br) at the 4-fluorophenyl position or alkyl groups replacing methyl.
- Activity assays : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC dose-response curves .
Q. How are hydrogen-bonding inconsistencies addressed in polymorph studies?
- Mercury CSD analysis : Map interaction motifs (e.g., N–H···O=C) across polymorphs.
- Energy frameworks : Compare lattice energies (CLP-PIXEL method) to identify thermodynamically stable forms .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
